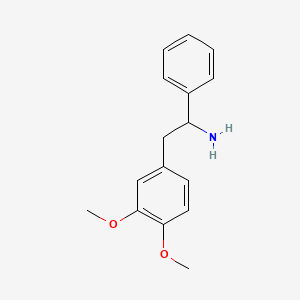

2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

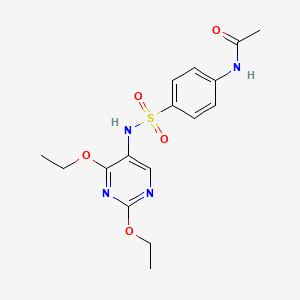

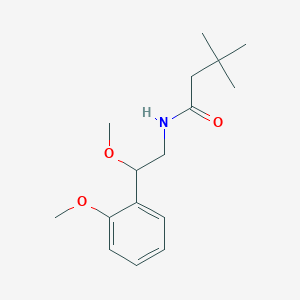

“2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine” is a chemical compound . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 3,4-dimethoxyphenylacetic acid with 2-(3,4-dimethoxyphenyl)ethanamine in xylene at high temperature . The reaction of 3,4-dimethoxyphenylacetyl chloride with 2-(3,4-dimethoxyphenyl)ethanamine in dichloromethane at room temperature for 3 hours gives an amide .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single-crystal X-ray diffraction, 1H NMR, and FT-IR spectroscopy .

Physical and Chemical Properties Analysis

The compound is a liquid at 20 degrees Celsius . It has a molecular weight of 195.26 . It has a boiling point of 100 °C at 0.1 mmHg . It has a specific gravity of 1.06 at 20/20 and a refractive index of 1.53 .

Aplicaciones Científicas De Investigación

Heterogeneous Catalysis

One notable application involves the synthesis of heterogeneous complexes of nickel with β-diimine ligands, including derivatives similar to 2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine, for use in olefin oligomerization. These complexes are anchored to mesoporous MCM-41 supports and have shown activity in ethylene and propylene oligomerization, illustrating the potential of these complexes in catalytic processes. The synthesis and characterization of these materials underline their significance in advancing catalytic reactions (Rossetto et al., 2015).

Material Science and Polymer Chemistry

The compound has also found applications in material science, particularly in the synthesis of polymers with enhanced properties. For instance, aromatic amine ligands/Copper(I) chloride catalyst systems, utilizing compounds structurally related to this compound, have been developed for the polymerization of 2,6-dimethylphenol, leading to poly(2,6-dimethyl-1,4-phenylene ether) with high efficiency. These findings open up new pathways for the synthesis of polymers with specific properties, indicating the versatility of this compound in polymer chemistry (Kisoo Kim et al., 2018).

Corrosion Inhibition

Another research application of this compound includes its derivative's role in corrosion inhibition. Derivatives of this compound have been studied for their effectiveness in protecting mild steel against corrosion in acidic environments. These studies have shown that certain derivatives can significantly reduce corrosion, highlighting the compound's potential in developing new corrosion inhibitors (Salarvand et al., 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is an analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . Therefore, it might interact with dopamine receptors in the nervous system.

Result of Action

It has been suggested that it may have neurotoxic effects, especially in the nigrostriatal system and among dopaminergic neurons . .

Análisis Bioquímico

Biochemical Properties

The compound interacts with various enzymes and proteins. It has some activity as a monoamine oxidase inhibitor . Monoamine oxidase is an enzyme that catalyzes the oxidation of monoamines, which are neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting this enzyme, 2-(3,4-Dimethoxyphenyl)-1-phenylethan-1-amine can potentially increase the levels of these neurotransmitters in the brain .

Cellular Effects

This compound has been shown to have neurotoxic effects, especially in the nigrostriatal system and among dopaminergic neurons . It is an inhibitor of mitochondrial complex I , which plays a crucial role in cellular respiration and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with monoamine oxidase. As an inhibitor of this enzyme, the compound can prevent the breakdown of monoamines, leading to increased levels of these neurotransmitters in the brain .

Temporal Effects in Laboratory Settings

It has been shown to have neurotoxic effects, particularly in the nigrostriatal system and among dopaminergic neurons .

Metabolic Pathways

It is known to be an analogue of dopamine, suggesting that it may be metabolized in a similar manner .

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-phenylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-9-8-12(11-16(15)19-2)10-14(17)13-6-4-3-5-7-13/h3-9,11,14H,10,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTLIDMRTCKHIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C2=CC=CC=C2)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2874012.png)

![N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2874017.png)

![4-hydroxy-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/no-structure.png)

![Tert-butyl (3aR,6aS)-2-oxo-3-pyrrolidin-3-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate;hydrochloride](/img/structure/B2874024.png)

![N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B2874033.png)